Spiro(2,4)hept-4-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

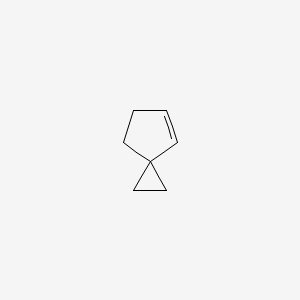

Structure

3D Structure

Properties

IUPAC Name |

spiro[2.4]hept-6-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h1,3H,2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQUBQHHIIUMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200677 | |

| Record name | Spiro(2,4)hept-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-23-3 | |

| Record name | Spiro(2,4)hept-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052708233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(2,4)hept-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Spiro(2,4)hept-4-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Spiro(2,4)hept-4-ene (CAS No. 52708-23-3). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and further research applications. This document summarizes key quantitative data, outlines general experimental considerations, and provides a logical workflow for physicochemical characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.1543 g/mol | [1] |

| Boiling Point | 118.4 °C at 760 mmHg | [1][3] |

| Density | 0.93 g/cm³ | [1][3] |

| Flash Point | 3.8 °C | [1][3] |

| Vapor Pressure | 19.9 mmHg at 25°C | [1] |

Computed and Molecular Properties

| Property | Value | Source |

| Exact Mass | 94.078250319 | [1] |

| LogP | 2.11660 | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 107 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively documented in publicly available literature. However, standard analytical methods would be employed for their characterization. A general workflow for such a characterization is provided below.

General Workflow for Physicochemical Characterization:

Caption: General experimental workflow for the synthesis, purification, and physicochemical characterization of this compound.

Signaling Pathways and Drug Development Relevance

Currently, there is no readily available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Furthermore, its application in drug development has not been documented. The focus of research on related spirocyclic compounds has been on their use as bioisosteres or in the synthesis of more complex molecules.

The logical relationship for assessing a novel compound like this compound for biological activity is outlined in the diagram below.

Caption: A logical framework for the initial stages of assessing the biological activity of a novel chemical entity such as this compound.

References

Synthesis and Biological Screening of Spiro[2.4]heptane Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.4]heptane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry due to its potential to generate novel therapeutic agents. Its rigid yet complex architecture allows for the precise spatial orientation of functional groups, enabling enhanced binding to biological targets and improved pharmacological properties. This technical guide provides an in-depth overview of the synthesis of spiro[2.4]heptane analogs and methodologies for their biological screening, with a focus on anticancer applications.

Synthetic Strategies for Spiro[2.4]heptane Analogs

The construction of the spiro[2.4]heptane core and its derivatives can be achieved through various synthetic routes. Key strategies include intramolecular cyclopropanation reactions, Michael addition followed by cyclization, and multicomponent reactions.

Rhodium-Catalyzed Intramolecular Cyclopropanation

A powerful method for the synthesis of spiro[2.4]heptanes involves the rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates. This reaction proceeds with high efficiency and stereoselectivity, allowing for the creation of complex spirocyclic systems.

Experimental Protocol: Synthesis of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Cyclopropane-Fused γ-Lactones [1]

This protocol describes the synthesis of fluorinated spiro[2.4]heptane lactones, which are of interest due to the unique properties conferred by the fluorine substituents.

Materials:

-

Appropriately substituted allylic cyanodiazoacetate

-

Dirhodium(II) octanoate [Rh₂(oct)₄] or dirhodium(II) pivalate [Rh₂(piv)₄]

-

Dichloromethane (DCM), anhydrous

-

Argon atmosphere

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the allylic cyanodiazoacetate (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere, add the rhodium(II) catalyst (1 mol %).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.4]heptane lactone.

Michael Addition and Cyclization

The synthesis of substituted spiro[2.4]heptan-4-ones can be achieved through a Michael addition of a nucleophile to a cyclopentenone, followed by an intramolecular cyclization. This approach allows for the introduction of diverse substituents on the cyclopentane ring.

Experimental Protocol: Organocatalytic Synthesis of Spirooxindole Derivatives [2]

This method utilizes a cascade Michael-Michael-aldol reaction to construct complex spirooxindole derivatives, which can be considered analogs of spiro[2.4]heptane.

Materials:

-

Substituted oxindole

-

α,β-Unsaturated aldehyde

-

Organocatalyst (e.g., a chiral secondary amine)

-

Solvent (e.g., toluene, chloroform)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the oxindole (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in the chosen solvent, add the organocatalyst (10-20 mol %).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor by TLC.

-

Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the spirooxindole derivative.

Biological Screening of Spiro[2.4]heptane Analogs

The biological evaluation of newly synthesized spiro[2.4]heptane analogs is crucial to identify promising therapeutic candidates. A common initial step is to assess their cytotoxic effects against a panel of cancer cell lines.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Cell culture medium and supplements

-

Synthesized spiro[2.4]heptane analogs

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the spiro[2.4]heptane analogs in cell culture medium.

-

Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

Quantitative Data Presentation

The results from biological screening are most effectively presented in a structured tabular format to allow for easy comparison of the activity of different analogs.

| Compound ID | Spiro[2.4]heptane Analog | Target Cell Line | IC₅₀ (µM)[3][4] |

| SPP-1 | Spiro-pyrrolopyridazine derivative 1 | MCF-7 (Breast) | 5.82 ± 0.4 |

| SPP-2 | Spiro-pyrrolopyridazine derivative 2 | H69AR (Lung) | 7.14 ± 0.9 |

| SPP-10 | Spiro-pyrrolopyridazine derivative 10 | PC-3 (Prostate) | 4.2 ± 0.2 |

| SPP-10 | Spiro-pyrrolopyridazine derivative 10 | MCF-7 (Breast) | 2.31 ± 0.3 |

| SPI-1 | Spiro[thiazolidinone-isatin] conjugate | Colon | >100 |

| SPI-2 | Spiro[thiazolidinone-isatin] conjugate | Leukemia | 85.3 |

| SPI-3 | Spiro[thiazolidinone-isatin] conjugate | Melanoma | 72.5 |

Signaling Pathways and Workflow Diagrams

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. For anticancer agents, the MAPK/ERK pathway is a frequently dysregulated pathway that is a common target.

Caption: MAPK/ERK signaling pathway and a potential point of inhibition by a spiro[2.4]heptane analog.

The overall process from compound synthesis to biological evaluation can be visualized in a logical workflow diagram.

Caption: Workflow for the synthesis and biological screening of spiro[2.4]heptane analogs.

This guide provides a foundational understanding of the synthesis and biological evaluation of spiro[2.4]heptane analogs. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds in the quest for novel therapeutics. Further investigation into diverse synthetic methodologies and a broader range of biological targets will undoubtedly unlock the full potential of the spiro[2.4]heptane scaffold in drug discovery.

References

- 1. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Theoretical Stability of Spiro(2,4)hept-4-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity. Spiro(2,4)hept-4-ene, a molecule comprising a cyclopropane ring and a cyclopentene ring fused at a quaternary carbon, presents a compelling case for theoretical stability analysis. Understanding the energetic landscape of this molecule is crucial for predicting its reactivity, synthetic accessibility, and potential as a scaffold in drug design. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the stability of this compound, supported by data from related spirocyclic compounds.

Theoretical Methodologies for Stability Analysis

The stability of a molecule like this compound is typically investigated using computational quantum chemistry methods. The two primary approaches are ab initio molecular orbital theory and Density Functional Theory (DFT).[1][2]

Ab Initio Molecular Orbital Theory

Ab initio methods are based on first principles and do not rely on empirical parameters.[1] Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate approximations of the molecular energy. The choice of basis set, which describes the atomic orbitals, is also critical to the accuracy of the calculation. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). For spiro compounds, ab initio methods have been used to determine equilibrium geometries, enthalpies of formation, and strain energies.[1][3][4]

Density Functional Theory (DFT)

DFT is a popular alternative to traditional ab initio methods, offering a good balance between computational cost and accuracy.[2][5][6] DFT calculations are based on the electron density of a system rather than the complex many-electron wavefunction.[6] The accuracy of DFT methods depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP and M06-2X, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for the structural parameters and energies of organic molecules.[7]

Key Stability Descriptors

The stability of this compound can be quantified through several key descriptors:

-

Heat of Formation (ΔHf°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A lower heat of formation generally indicates greater thermodynamic stability.

-

Strain Energy: The excess energy of a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. Spirocyclic compounds often exhibit significant strain energy due to the geometric constraints of the fused ring system.[8]

-

Relative Stability: The energy difference between this compound and its isomers, such as Spiro(2,4)hepta-1,4-diene or bicyclic analogs. This comparison helps to understand the thermodynamic favorability of a particular arrangement of atoms.

Quantitative Data on Related Spiro Compounds

| Compound | Method | Heat of Formation (kcal/mol) | Strain Energy (kcal/mol) | Reference |

| Spiropentane | G3(MP2) | 46.2 | 62.9 | [9] |

| Spiro[2.3]hexane | G3(MP2) | 34.6 | - | [9] |

| Spiro[3.3]heptane | - | - | - | [1] |

Table 1: Theoretical Enthalpy and Strain Energy Data for Selected Spiroalkanes.

| Isomer Comparison | Method | Relative Energy (kcal/mol) | Note |

| cis-2-Butene vs. trans-2-Butene | - | ~1.0 | trans is more stable due to reduced steric strain.[10] |

Table 2: Relative Stability of Alkene Isomers.

Experimental Protocols: A Computational Workflow

A theoretical study on the stability of this compound would typically follow a well-defined computational protocol.

Geometry Optimization

The first step is to determine the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until the forces on all atoms are close to zero. This is typically done using a DFT method with a moderate basis set (e.g., B3LYP/6-31G*).

Frequency Calculation

Once an optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculation

To obtain a more accurate energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)/cc-pVTZ or M06-2X/6-311++G(d,p)).

Calculation of Stability Descriptors

The heat of formation and strain energy can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Visualizing Theoretical Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows in theoretical chemistry.

References

- 1. An ab initio molecular orbital study of structures and energies of spirocompounds: spiro[3.3]heptane and spiro[3.3]hepta-1,5-diene | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio calculations on the thermodynamic properties of azaspiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. google.com [google.com]

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Spiro-Annulated Cyclopentene Systems

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spiro-annulated cyclopentene systems, where a central spiro atom joins two rings, imparts distinct electronic and photophysical properties. This rigid, non-planar structure can prevent intermolecular aggregation and improve material stability, making these compounds highly promising for a range of applications, from organic electronics to medicinal chemistry. This technical guide provides a comprehensive overview of the core electronic properties of these fascinating molecules, detailing the experimental and computational methodologies used for their characterization.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of spiro-annulated cyclopentene derivatives is fundamentally governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap. These parameters dictate the ease of electron donation and acceptance, influencing properties such as charge transport and optical absorption. The following table summarizes key electronic data for a selection of spiro-annulated cyclopentene systems.

| Compound/System Name | Spiro Core Structure | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement/Calculation Method | Reference(s) |

| WY-1 | Spiro-phenylpyrazole/fluorene | -5.16 | -2.18 | 2.98 | Cyclic Voltammetry | |

| WY-2 | Spiro-phenylpyrazole/fluorene | -5.16 | -2.18 | 2.98 | Cyclic Voltammetry | [1] |

| WY-3 | Spiro-phenylpyrazole/fluorene | -5.15 | -2.17 | 2.98 | Cyclic Voltammetry | [1] |

| Spiro-OMeTAD | 9,9'-Spirobifluorene | -5.10 | -2.12 | 2.98 | Cyclic Voltammetry | [1] |

| SF-MPA-MCz | 9,9'-Spirobifluorene | -5.57 | -0.36 | 5.21 | DFT (B3LYP/6-31G*) | |

| Spiro-CPDT based HTM | 4,4′-Spirobi[cyclopenta[2,1-b:3,4-b′]dithiophene] | -5.28 | -2.08 | 3.20 | Cyclic Voltammetry | [2][3] |

| Cyanine Dye with Cyclopentene (n=1) | Indolenine-cyclopentene-indolenine | - | - | ~2.4 | TD-DFT | |

| Cyanine Dye with Cyclopentene (n=3) | Indolenine-cyclopentene-indolenine | - | - | ~1.9 | TD-DFT |

Experimental and Computational Protocols

Accurate determination of the electronic properties of spiro-annulated cyclopentene systems relies on a combination of electrochemical, spectroscopic, and computational techniques. Below are detailed methodologies for the key experiments cited.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]

Objective: To determine the oxidation and reduction potentials of the spiro-annulated cyclopentene compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Working Electrode: Glassy carbon or platinum button electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or foil

-

Electrolyte solution: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Analyte solution: 1-5 mM solution of the spiro-annulated cyclopentene compound in the electrolyte solution.

-

Inert gas (Argon or Nitrogen) for deoxygenation.

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve the spiro-annulated cyclopentene compound in the electrolyte solution to a concentration of 1-5 mM.

-

Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent used for the experiment, and then dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated analyte solution.

-

Cyclic Voltammogram Acquisition:

-

Set the potential window to a range that is expected to encompass the oxidation and reduction events of the compound.

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Run the cyclic voltammetry experiment, scanning the potential from the initial value to the vertex potential and back.

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E1/2 = 0.4 V vs. SCE):

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

-

Electrochemical Energy Gap (eV) = LUMO - HOMO

-

-

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions and allowing for the determination of the optical band gap.[5]

Objective: To measure the absorption spectrum of the spiro-annulated cyclopentene compound and determine its optical energy gap.

Materials and Equipment:

-

UV-Vis Spectrophotometer (double beam recommended)

-

Quartz cuvettes (for solutions) or a thin film holder

-

Solvent: A UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., tetrahydrofuran (THF), dichloromethane).

-

Substrate (for thin films): Quartz or glass slides.

Procedure for Solution-State Measurement:

-

Preparation of the Sample Solution: Prepare a dilute solution of the spiro-annulated cyclopentene compound in a suitable UV-grade solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.5.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental artifacts.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption onset (λonset) from the long-wavelength edge of the absorption spectrum.

-

Calculate the optical energy gap (Egopt) using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Procedure for Thin Film Measurement:

-

Thin Film Preparation: Prepare a thin film of the spiro-annulated cyclopentene compound on a quartz or glass substrate using a suitable deposition technique (e.g., spin coating, drop casting, or vacuum deposition).

-

Baseline Correction: Record a baseline spectrum using a blank substrate identical to the one used for the sample.

-

Sample Measurement: Mount the thin film in the spectrophotometer's thin film holder and record the absorption spectrum.

-

Data Analysis: Analyze the data as described for the solution-state measurement.

Density Functional Theory (DFT) Calculations for Theoretical Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

Objective: To theoretically calculate the HOMO and LUMO energy levels, the energy gap, and to visualize the molecular orbitals of the spiro-annulated cyclopentene compound.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

-

GaussView, Avogadro, or other molecular visualization software.

Procedure:

-

Molecular Geometry Input: Build the 3D structure of the spiro-annulated cyclopentene molecule using a molecular editor.

-

Geometry Optimization: Perform a geometry optimization of the molecular structure to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[6]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies (HOMO and LUMO).

-

Data Analysis:

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the theoretical energy gap (Egtheory) = ELUMO - EHOMO.

-

Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for characterizing the electronic properties of a newly synthesized spiro-annulated cyclopentene system.

This guide provides a foundational understanding of the electronic properties of spiro-annulated cyclopentene systems and the methodologies for their investigation. The unique structural and electronic characteristics of these compounds continue to inspire the design of novel materials for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Dawn of Spirohept-4-ene: A Historical and Technical Guide

The Dawn of Spiro[1][2]hept-4-ene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context surrounding the discovery of spiro[1]hept-4-ene, a pivotal moment in the field of spirocyclic chemistry. While the specific synthesis of spiro[1]hept-4-ene is a later development, its genesis is intrinsically linked to the first synthesis of its diene precursor, spiro[1]hepta-4,6-diene, in 1955. This document provides a comprehensive overview of this landmark achievement, including the key researchers, the foundational synthetic methodology, and the initial characterization of this novel class of compounds.

The Pioneering Synthesis: Levina, Tantsyreva, and Treshchova (1955)

The first synthesis of a spiro[1]heptadiene was reported in 1955 by a team of Soviet chemists: R. Ya. Levina, T. I. Tantsyreva, and E. G. Treshchova. Their groundbreaking work, published in the Doklady Akademii Nauk SSSR, laid the groundwork for the exploration and derivatization of this unique structural motif. Their approach was elegant in its simplicity, yet powerful in its implications for organic synthesis.

The core of their discovery was the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of a strong base, sodium, in liquid ammonia. This reaction, a variation of the Wurtz reaction, facilitated the formation of the spirocyclic system.

Experimental Foundation: The First Synthesis of Spiro[1][2]hepta-4,6-diene

Reaction Scheme:

Caption: The pioneering synthesis of spiro[1]hepta-4,6-diene.

Experimental Protocol Overview:

The reaction proceeds via the deprotonation of cyclopentadiene by sodium in liquid ammonia to form the cyclopentadienyl anion. This highly nucleophilic anion then undergoes a double alkylation by 1,2-dibromoethane, resulting in the formation of the spirocyclic framework.

Due to the limitations of accessing the original 1955 publication, a detailed, step-by-step experimental protocol with precise molar ratios, reaction times, and temperatures cannot be definitively provided. However, based on general knowledge of such reactions, the protocol would have likely involved the slow addition of 1,2-dibromoethane to a solution of sodium and cyclopentadiene in liquid ammonia at a low temperature (typically -33°C, the boiling point of ammonia). The workup would have involved quenching the excess sodium, extraction of the organic product, and purification by distillation.

Quantitative Data

The primary quantitative data available from secondary sources regarding the original synthesis is the reaction yield.

| Product | Yield |

| Spiro[1]hepta-4,6-diene | 25% |

Logical Flow of the Discovery

The discovery of spiro[1]hepta-4,6-diene can be understood as a logical progression of fundamental organic chemistry principles.

Caption: Key concepts leading to the first spiro[1]heptadiene synthesis.

Conclusion and Future Directions

The 1955 synthesis of spiro[1]hepta-4,6-diene by Levina, Tantsyreva, and Treshchova was a landmark achievement that opened the door to the rich and diverse field of spirocyclic chemistry. While the initial yield was 25%, this pioneering work provided the foundational methodology for the synthesis of spiro[1]heptanes and their derivatives, including the titular spiro[1]hept-4-ene. The principles demonstrated in this initial discovery—leveraging the nucleophilicity of the cyclopentadienyl anion in a double alkylation—remain a cornerstone of synthetic strategies for this important class of molecules. This historical context is crucial for researchers in drug development and materials science, as it provides a fundamental understanding of the origins and synthetic accessibility of the spiro[1]heptane core, a scaffold of increasing importance in modern chemistry.

References

Spectroscopic Characterization of Spiro(2,4)hept-4-ene: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for the spectroscopic characterization of Spiro(2,4)hept-4-ene. Due to the limited availability of public experimental spectroscopic data for this compound, this document presents detailed, experimentally-derived data for the closely related and well-characterized analogue, Spiro(2,4)hepta-4,6-diene , as a reference. The guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for key analytical techniques, and workflow diagrams to illustrate the characterization process.

Introduction to this compound

This compound is a spirocyclic hydrocarbon with the molecular formula C₇H₁₀ and a molecular weight of 94.15 g/mol . Its structure consists of a cyclopentene ring fused to a cyclopropane ring at a single carbon atom. The unique strained ring system and the presence of a double bond make it an interesting, though not extensively characterized, molecule in organic synthesis and materials science.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Reference Compound: Spiro(2,4)hepta-4,6-diene

Spiro(2,4)hepta-4,6-diene is a related compound with two double bonds in the five-membered ring, having a molecular formula of C₇H₈ and a molecular weight of 92.14 g/mol . Its spectroscopic properties have been well-documented.

Caption: Comparison of this compound and Spiro(2,4)hepta-4,6-diene.

¹H NMR Data for Spiro(2,4)hepta-4,6-diene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.45 | m | 2H | H4, H5 |

| 6.15 | m | 2H | H6, H7 |

| 1.70 | s | 4H | H1, H2 |

¹³C NMR Data for Spiro(2,4)hepta-4,6-diene

| Chemical Shift (ppm) | Assignment |

| 132.1 | C4, C5 |

| 126.8 | C6, C7 |

| 31.9 | C3 (spiro) |

| 14.5 | C1, C2 |

Infrared (IR) Spectroscopy Data for Spiro(2,4)hepta-4,6-diene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | m | =C-H stretch |

| 2980 | m | C-H stretch (cyclopropane) |

| 1630 | w | C=C stretch |

| 1020 | s | C-H bend (cyclopropane) |

Mass Spectrometry (MS) Data for Spiro(2,4)hepta-4,6-diene

| m/z | Relative Intensity (%) | Assignment |

| 92 | 100 | [M]⁺ |

| 91 | 80 | [M-H]⁺ |

| 78 | 55 | [C₆H₆]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For a solid sample, ensure good contact between the sample and the crystal surface.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

GC Separation:

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or ion trap.

-

Scan range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While the complete experimental spectroscopic characterization of this compound is not widely published, this guide provides the necessary framework for such an analysis. The detailed data for the closely related Spiro(2,4)hepta-4,6-diene serves as a valuable reference point for researchers working with similar spirocyclic systems. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for the structural elucidation and purity assessment of novel compounds. It is recommended that any future synthesis of this compound be accompanied by a full spectroscopic characterization to be made available to the scientific community.

The Ascendance of Spirocyclic Scaffolds: A Technical Guide to Innovation in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical space is a cornerstone of modern drug discovery. In the quest for molecules with enhanced therapeutic profiles, spirocyclic scaffolds have emerged as a class of privileged structures. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling more precise interactions with biological targets and fostering improved physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the core principles, synthesis, and evaluation of novel spirocyclic scaffolds in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space

Spirocycles are defined by two or more rings connected by a single common atom, the spiro center. This unique structural feature imparts a rigid, three-dimensional geometry that is highly advantageous in drug design.[1] By moving away from the "flatland" of traditional aromatic scaffolds, medicinal chemists can achieve:

-

Enhanced Target Binding: The rigid, multi-vectorial presentation of functional groups from a spirocyclic core allows for more specific and higher-affinity interactions with the complex three-dimensional binding sites of proteins.

-

Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to increased solubility, reduced lipophilicity, and improved metabolic stability compared to their planar counterparts.[1]

-

Novel Intellectual Property: The exploration of novel spirocyclic scaffolds provides opportunities to secure new intellectual property in a competitive pharmaceutical landscape.

Quantitative Insights: Biological Activity and Physicochemical Properties

The true measure of a novel scaffold lies in its quantifiable impact on biological activity and drug-like properties. The following tables summarize key data from recent studies, highlighting the potential of spirocyclic compounds across different therapeutic areas.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Spiro-oxindole 1c | Anticancer | HCT116 | 52.81 | [2] |

| PC3 | 74.40 | [2] | ||

| HL60 | 49.72 | [2] | ||

| SNB19 | 101 | [2] | ||

| Spiro-phenothiazine 7 | Anticancer | MCF-7 | 83.08 | [3] |

| Spiro-phenothiazine 12 | Anticancer | MCF-7 | 84.68 | [3] |

| Spiro-phenothiazine 16 | Anticancer | MCF-7 | 95.68 | [3] |

| Spiro-phenothiazine 20 | Anticancer | MCF-7 | 114.23 | [3] |

Table 1: Anticancer Activity of Representative Spirocyclic Compounds. This table showcases the cytotoxic effects of various spirocyclic scaffolds against several human cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

| Compound | logD at pH 7.4 | Solubility (µM) | Metabolic Stability (t½ in HLM, min) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| Sonidegib | 3.5 | 25 | > 60 | 5.0 | [4] |

| trans-76 | 3.2 | 30 | 15 | 4.5 | [4] |

| cis-76 | 3.1 | 28 | 12 | 4.2 | [4] |

Table 2: Comparative Physicochemical and ADME Properties of a Spiro[3.3]heptane Analog of Sonidegib. This table illustrates how the replacement of a phenyl ring with a spiro[3.3]heptane scaffold in the anticancer drug Sonidegib affects its key drug-like properties. HLM stands for Human Liver Microsomes.

Key Signaling Pathway: Inhibition of the p53-MDM2 Interaction

A prominent target for spirocyclic compounds, particularly in oncology, is the protein-protein interaction between p53 and its negative regulator, MDM2. Inhibition of this interaction can restore the tumor-suppressive function of p53.

Experimental Workflows in Spirocyclic Drug Discovery

The development of novel spirocyclic drug candidates follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Detailed Experimental Protocols

Synthesis of Bis-Spiro Piperidine Derivatives[5]

This protocol describes a one-pot, three-component reaction for the synthesis of bis-spiro piperidine derivatives.

Materials:

-

Aromatic amine (1 mmol)

-

Dimedone (2 mmol)

-

Formaldehyde (3 mmol, 37-41% aqueous solution)

-

Dichloromethane (10 mL)

-

Nano-γ-Al₂O₃/Sb(V) catalyst (30 mg)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, combine the aromatic amine (1 mmol), dimedone (2 mmol), and formaldehyde (3 mmol) in dichloromethane (10 mL).

-

Add the nano-γ-Al₂O₃/Sb(V) catalyst (30 mg) to the mixture.

-

Subject the reaction mixture to ultrasonic irradiation at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid product.

-

Recrystallize the crude product from ethanol to obtain the pure bis-spiro piperidine derivative.

In Vitro Cell Viability Assay (MTT Assay)[2][6]

This assay is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Human tumor cell lines

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Caco-2 Permeability Assay[5][6][7][8][9]

This assay is used to predict the intestinal absorption of a drug candidate.

Materials:

-

Caco-2 cells

-

Transwell inserts in 24-well plates

-

Culture medium (e.g., DMEM with supplements)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound

-

LC-MS/MS for analysis

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

-

Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Wash the monolayer with pre-warmed HBSS.

-

For apical to basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

In Vitro Microsomal Stability Assay[10][11]

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Acetonitrile with an internal standard

-

LC-MS/MS for analysis

Procedure:

-

Prepare a reaction mixture containing HLM and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound.

-

At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The exploration of novel spirocyclic scaffolds represents a vibrant and promising frontier in medicinal chemistry. Their unique three-dimensional structures provide a powerful tool to overcome many of the limitations associated with traditional planar molecules. By leveraging the principles and methodologies outlined in this guide, researchers can effectively design, synthesize, and evaluate novel spirocyclic compounds with the potential to become the next generation of innovative therapeutics. The continued investigation into this fascinating class of molecules will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols: Spirohept-4-ene in Ring-Opening Polymerization

Application Notes and Protocols: Spiro[1][2]hept-4-ene in Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of spiro[1][2]hept-4-ene, a strained cyclic olefin monomer. The unique spirocyclic structure of this monomer imparts valuable properties to the resulting polymers, making them of significant interest for applications in materials science and drug development. The inherent ring strain of the cyclopentene ring fused to a cyclopropane ring facilitates ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of well-defined polymers with controlled architectures.

The rigid and three-dimensional nature of the spiro[1][2]heptane unit, when incorporated into a polymer backbone, can influence the polymer's physical and biological properties. This has led to growing interest in these materials for applications where molecular architecture plays a critical role, such as in the design of novel drug delivery systems and bioactive materials. Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry due to their ability to present substituents in well-defined spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.

Monomer Synthesis

A reliable method for the synthesis of spiro[1][2]hepta-4,6-diene, a precursor that can potentially be selectively hydrogenated to yield spiro[1][2]hept-4-ene, involves the reaction of freshly distilled cyclopentadiene with 1,2-dichloroethane.

Protocol: Synthesis of Spiro[1][2]hepta-4,6-diene [3]

-

Materials:

-

Freshly distilled cyclopentadiene

-

1,2-dichloroethane

-

50% aqueous sodium hydroxide (NaOH) solution

-

Triethylbenzylammonium chloride (TEBA)

-

2,6-di-tert-butyl-4-methylphenol (antioxidant)

-

-

Procedure:

-

A mixture of freshly distilled cyclopentadiene, 1,2-dichloroethane, and a small amount of 2,6-di-tert-butyl-4-methylphenol is prepared.

-

This mixture is added dropwise over 30 minutes to a vigorously stirred solution of 50% aqueous NaOH and TEBA at a controlled temperature of 30-40°C.

-

The reaction mixture is stirred for an additional hour at the same temperature.

-

The product is isolated by steam distillation.

-

The organic layer from the distillate is then purified by distillation under reduced pressure (60–70°C at 150–200 mmHg) to yield spiro[1][2]hepta-4,6-diene.

-

-

Note: Selective hydrogenation of the less substituted double bond of spiro[1][2]hepta-4,6-diene would yield the target monomer, spiro[1][2]hept-4-ene. This selective reduction is a standard organic transformation and the conditions would need to be optimized.

Ring-Opening Metathesis Polymerization (ROMP)

While specific literature on the ROMP of spiro[1][2]hept-4-ene is limited, valuable insights can be drawn from the polymerization of the structurally analogous monomer, spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane). The polymerization of this related monomer has been successfully achieved using conventional tungsten (W) and ruthenium (Ru) based metathesis catalysts.[1]

General Polymerization Workflow

Protocol: Ring-Opening Metathesis Polymerization (ROMP) (Adapted from the polymerization of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane)[1])

-

Materials:

-

Ruthenium-based catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalyst) or Tungsten-based catalyst (e.g., WCl₆/co-catalyst)

-

Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

-

Quenching agent (e.g., ethyl vinyl ether)

-

Precipitating solvent (e.g., methanol)

-

Inert atmosphere (Nitrogen or Argon)

-

Procedure:

-

All glassware should be oven-dried and cooled under an inert atmosphere.

-

The spiro[1][2]hept-4-ene monomer is dissolved in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.

-

The chosen catalyst is added to the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

-

The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to 50°C) for a designated time (ranging from minutes to hours), monitoring the progress by techniques such as NMR or GPC.

-

Once the desired conversion is achieved, the polymerization is terminated by the addition of a quenching agent like ethyl vinyl ether.

-

The polymer is then precipitated by pouring the reaction mixture into a vigorously stirred non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.

-

Polymer Properties

The properties of poly(spiro[1][2]hept-4-ene) are expected to be influenced by the choice of catalyst and polymerization conditions. Based on the analogous poly[2,1'-spirocyclopropane-1,3-cyclopentylenevinylene], the polymer is expected to have a high proportion of trans carbon-carbon double bonds in the backbone.

Table 1: Expected Polymer Properties from ROMP of Spiro[1][2]hept-4-ene

| Property | Expected Value/Characteristic | Influence of Spiro-Unit |

| Microstructure | High trans-vinylene content | The steric bulk of the spiro-cyclopropane group likely directs the incoming monomer to favor trans placement.[1] |

| Molecular Weight (Mn) | Controllable by adjusting the monomer-to-catalyst ratio. | The rigid spiro-unit may influence chain transfer reactions, potentially leading to narrower molecular weight distributions. |

| Polydispersity (PDI) | Typically narrow (1.1 - 1.5) for living ROMP. | A well-controlled living polymerization should result in a low PDI. |

| Thermal Properties | Expected to exhibit good thermal stability. | The rigid spirocyclic units in the polymer backbone can increase the glass transition temperature (Tg). |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and toluene. | The non-polar nature of the hydrocarbon monomer suggests good solubility in organic solvents. |

Potential Applications in Drug Development

The unique structural features of polymers derived from spiro[1][2]hept-4-ene open up possibilities for their use in the pharmaceutical and biomedical fields. The introduction of the rigid, three-dimensional spirocyclic moiety can lead to materials with tailored properties for specific drug development applications.

Signaling Pathway of a Potential Application

-

Drug Delivery Vehicles: The polymer can be engineered to form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The rigid spiro-units could enhance the stability of these drug carriers.

-

Bioactive Polymers: Functional groups can be incorporated into the monomer or the polymer to create materials with inherent biological activity. The well-defined 3D structure provided by the spiro-center could be crucial for specific interactions with biological targets.

-

Tissue Engineering Scaffolds: The mechanical properties and biocompatibility of these polymers could be tuned for applications in creating scaffolds that support cell growth and tissue regeneration.

Conclusion

Spiro[1][2]hept-4-ene is a promising monomer for the synthesis of novel polymers via ring-opening metathesis polymerization. The resulting polymers, featuring a unique spirocyclic structure in their backbone, are expected to exhibit interesting physical and chemical properties. Further research into the controlled polymerization of this monomer and the evaluation of the resulting polymers' performance in biological systems will be crucial for realizing their full potential in drug development and other advanced applications. The protocols and data presented here provide a foundational guide for researchers venturing into this exciting area of polymer chemistry.

References

Application Notes and Protocols: Spirohept-4-ene in Diels-Alder Reactions

Application Notes and Protocols: Spiro[1][2]hept-4-ene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[1][2]hept-4-ene, a strained cyclic diene, is a valuable building block in organic synthesis, particularly in its application in Diels-Alder reactions. The unique spirocyclic core and inherent ring strain contribute to its reactivity and the formation of complex polycyclic structures. This document provides detailed application notes and experimental protocols for the use of spiro[1][2]hept-4-ene in Diels-Alder cycloadditions, offering a guide for researchers in synthetic chemistry and drug development. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereoselective formation of six-membered rings, and spiro[1][2]hept-4-ene serves as a versatile diene in this transformation.

General Reaction Scheme

The Diels-Alder reaction of spiro[1][2]hept-4-ene with a dienophile leads to the formation of a spiro-fused tricyclic adduct. The reaction proceeds through a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.

Caption: General Diels-Alder reaction of spiro[1][2]hept-4-ene.

Data Presentation

The following table summarizes quantitative data for the Diels-Alder reaction of spiro[1][2]hepta-4,6-diene with various dienophiles. While spiro[1][2]hept-4-ene is the primary focus, data for the closely related spiro[1][2]hepta-4,6-diene is included to provide a broader context of reactivity.

| Dienophile | Diene | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Hexafluoropropene | Spiro[1][2]hepta-4,6-diene | Not specified | Nearly quantitative | 48:52 | [3] |

| Tetracyanoethylene | Spiro[1][2]hepta-4,6-diene | Not specified | 78-90 | Not specified | [3] |

Experimental Protocols

Detailed experimental protocols for the Diels-Alder reaction of spiro[1][2]hept-4-ene with common dienophiles are provided below. These protocols are based on established procedures for similar dienes and are intended as a starting point for experimental design.

Protocol 1: Reaction of Spiro[1][2]hept-4-ene with Maleic Anhydride (Thermal Conditions)

This protocol describes the uncatalyzed Diels-Alder reaction between spiro[1][2]hept-4-ene and maleic anhydride.

Materials:

-

Maleic anhydride

-

Toluene, anhydrous

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

-

NMR tubes, deuterated chloroform (CDCl₃) for analysis

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spiro[1][2]hept-4-ene (1.0 eq) and maleic anhydride (1.05 eq).

-

Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

-

Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the limiting reagent), allow the reaction mixture to cool to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or a viscous oil.

-

Purification: Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford the pure Diels-Alder adduct.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The endo isomer is typically the major product under thermal conditions.

Protocol 2: Lewis Acid Catalyzed Reaction of Spiro[1][2]hept-4-ene with an α,β-Unsaturated Ketone

This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction, which can enhance reaction rates and influence stereoselectivity.

Materials:

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Lewis acid (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked 100 mL round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 eq) and anhydrous dichloromethane (40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise to the stirred solution.

-

Diene Addition: After stirring for 15 minutes, add a solution of spiro[1][2]hept-4-ene (1.2 eq) in anhydrous dichloromethane (10 mL) dropwise via syringe.

-

Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Analyze the purified adduct by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome (endo vs. exo) may be influenced by the choice of Lewis acid.

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a thermal Diels-Alder reaction involving spiro[1][2]hept-4-ene.

Caption: Experimental workflow for a thermal Diels-Alder reaction.

Logical Relationship of Reaction Components and Outcomes

This diagram illustrates the relationship between the reactants, reaction conditions, and the resulting stereochemical outcome of the Diels-Alder reaction.

Caption: Factors influencing the stereochemical outcome.

Application Notes and Protocols: Synthesis of Spiro[2.4]hept-4-ene Derivatives for Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of spirocyclic compounds in catalysis, with a focus on derivatives analogous to spiro[2.4]hept-4-ene systems. While direct catalytic applications of spiro[2.4]hept-4-ene derivatives are not extensively reported, this document leverages the closely related and well-studied spiro[4.4]nonadiene framework to provide representative protocols and performance data. This information serves as a practical guide for the design and implementation of novel spirocyclic ligands in asymmetric catalysis.

Introduction

Spirocyclic scaffolds have garnered significant interest in the design of chiral ligands for asymmetric catalysis. Their rigid structures, well-defined stereochemistry, and unique spatial arrangement of coordinating groups can lead to high levels of enantioselectivity in a variety of chemical transformations. The spiro[2.4]heptane core, with its combination of a cyclopropane and a cyclopentene ring, offers a three-dimensional framework that can be functionalized to create novel chiral ligands. These ligands are anticipated to be effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, by creating a chiral environment around the metal center.

Synthesis of a Chiral Diphosphine Ligand with a Spiro[4.4]-1,6-nonadiene Skeleton

As a representative example, the synthesis of a chiral diphosphine ligand based on the spiro[4.4]-1,6-nonadiene skeleton is presented. This multi-step synthesis involves the creation of the spirocyclic core, followed by functionalization to introduce the phosphine moieties.

Experimental Workflow for Ligand Synthesis

Caption: Synthetic workflow for a spiro[4.4]nonadiene-based diphosphine ligand.

Experimental Protocol: Synthesis of (R,R)- and (S,S)-1,6-Bis(diphenylphosphino)spiro[4.4]nona-1,6-diene

Materials:

-

Spiro[4.4]nona-1,6-dione

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine

-

Diphenylphosphine (HPPh₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Toluene, Dichloromethane (DCM), Methanol

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Bis-enol Triflate:

-

To a solution of spiro[4.4]nona-1,6-dione in dichloromethane at -78 °C, add 2,6-lutidine.

-

Slowly add trifluoromethanesulfonic anhydride and stir the mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the bis-enol triflate.

-

-

Palladium-Catalyzed Phosphination:

-

In a flame-dried Schlenk flask, dissolve the bis-enol triflate, Pd₂(dba)₃, and dppf in dry toluene.

-

Add diphenylphosphine to the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the racemic diphosphine ligand.

-

-

Chiral Resolution:

-

The racemic diphosphine ligand can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (HPLC).

-

Application in Rh(I)-Catalyzed Asymmetric Hydrogenation

The synthesized chiral spiro[4.4]nonadiene-based diphosphine ligand can be employed in rhodium(I)-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-dehydroamino acid derivatives.

Catalytic Workflow

Caption: General workflow for Rh(I)-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Chiral spiro[4.4]nonadiene-based diphosphine ligand

-

Methyl α-acetamidoacrylate

-

Methanol (degassed)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation:

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral diphosphine ligand (1:1.1 molar ratio) in degassed methanol.

-

Stir the solution at room temperature for 30 minutes to form the catalyst complex.

-

-

Hydrogenation Reaction:

-

In a separate vial, dissolve methyl α-acetamidoacrylate in degassed methanol.

-

Transfer the substrate solution to an autoclave.

-

Add the catalyst solution to the autoclave.

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

-

Work-up and Analysis:

-

Carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Determine the conversion by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

Performance Data

The following table summarizes the performance of the spiro[4.4]nonadiene-based diphosphine ligand in the Rh(I)-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate.[1]

| Ligand Enantiomer | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S,S) | Methyl α-acetamidoacrylate | >99 | 53 (R) |

Catalytic Cycle

The proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide involves oxidative addition of hydrogen, coordination of the olefin, migratory insertion, and reductive elimination to yield the chiral product and regenerate the active catalyst.

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Conclusion

The synthesis and application of chiral spirocyclic ligands, exemplified by the spiro[4.4]nonadiene-based diphosphine, demonstrate their potential in asymmetric catalysis. The rigid spirocyclic framework is crucial for inducing high enantioselectivity. The provided protocols offer a foundation for researchers to explore the synthesis of novel spiro[2.4]hept-4-ene derivatives and evaluate their catalytic activity in a range of asymmetric transformations. Further optimization of the ligand structure is expected to lead to even higher catalytic performance, making these compounds valuable tools for the synthesis of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.

References

Application of Spirohept-4-ene in Natural Product Synthesis: A Detailed Overview

Application of Spiro[1][2]hept-4-ene in Natural Product Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[1][2]hept-4-ene, a strained bicyclic olefin, and its diene counterpart, spiro[1][2]hepta-4,6-diene, are versatile building blocks in organic synthesis. Their unique three-dimensional structure and inherent ring strain make them valuable precursors for the construction of complex molecular architectures found in a variety of natural products and biologically active molecules. This document provides a detailed account of the application of spiro[1][2]hept-4-ene and its derivatives in the synthesis of natural products, with a focus on prostaglandins and the construction of intricate carbocyclic frameworks.

Core Applications in Natural Product Synthesis

The primary utility of spiro[1][2]hept-4-ene and its diene analog in natural product synthesis lies in their participation in cycloaddition reactions, most notably the Diels-Alder reaction. The resulting bridged spirocyclic systems serve as key intermediates that can be further elaborated to target molecules.

Prostaglandin Analogs

Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets for drug development. The synthesis of prostaglandin analogs has utilized spiro[1][2]heptane derivatives to introduce the characteristic five-membered ring core with precise stereochemical control. While a direct total synthesis of a natural prostaglandin starting from spiro[1][2]hept-4-ene is not prominently documented, the spiro[1][2]heptane framework has been employed in the synthesis of prostaglandin analogs. For instance, methods have been developed for the preparation of synthons for spiro[1][2]heptane analogs of prostaglandins starting from spiro[1][2]heptan-4-one.

Construction of Cage Structures and Polycyclic Systems

Spiro[1][2]hepta-4,6-diene, in particular, is highly reactive in [4+2] cycloaddition reactions and has been extensively used in the synthesis of complex cage structures and polycyclic frameworks that are features of some natural products.[3] The diene can react with various dienophiles to generate spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) derivatives, which are versatile intermediates for further transformations.[1]

Key Experimental Protocols

General Protocol for Diels-Alder Reaction of Spiro[1][2]hepta-4,6-diene

This protocol is a generalized procedure based on common practices for Diels-Alder reactions involving spiro[1][2]hepta-4,6-diene and a generic dienophile.

Materials:

-

Dienophile (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate)

-

Anhydrous solvent (e.g., toluene, dichloromethane, diethyl ether)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Heating and cooling apparatus (heating mantle, ice bath)

-

Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the dienophile (1.0 equivalent). The flask is flushed with an inert gas.

-

Addition of Reactants: Anhydrous solvent is added to dissolve the dienophile. Spiro[1][2]hepta-4,6-diene (1.0-1.2 equivalents) is then added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Diels-Alder adduct.

Quantitative Data: